BMS-690154

Catalog No.
S1802554
CAS No.
M.F
C23H25N4O9P
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-690154

Product Name

BMS-690154

Molecular Formula

C23H25N4O9P

Synonyms

BMS690154;NONE

BMS-690154 is a pan HER/VEGFR2 receptor tyrosine kinase inhibitor, which is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor BMS-690

BMS-690154 is a highly potent, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that dually targets the epidermal growth factor receptor (EGFR/HER) family and vascular endothelial growth factor receptor 2 (VEGFR-2)[1]. Unlike first-generation TKIs that selectively target either the EGFR pathway or the angiogenic VEGFR pathway, BMS-690154 is engineered to simultaneously block tumor cell proliferation and tumor-driven angiogenesis[1]. This dual-action profile makes it a highly valuable precursor and reference standard in the development of combination therapies, particularly for overcoming resistance mechanisms in solid tumors such as ovarian carcinoma [1]. Its established compatibility with standard cytotoxic agents ensures reliable processability in advanced formulation and in vivo workflows [2].

Generic substitution in procurement often defaults to single-pathway inhibitors (e.g., gefitinib for EGFR or sunitinib for VEGFR), which fail to replicate the synergistic blockade of both epithelial and endothelial signaling axes provided by BMS-690154[1]. Attempting to substitute BMS-690154 with a physical mixture of two distinct TKIs introduces significant confounding variables in preclinical models, including mismatched pharmacokinetic clearance rates, differential protein binding, and unpredictable drug-drug interactions [1]. Furthermore, utilizing closely related structural analogs without the exact binding affinity profile of BMS-690154 compromises the reproducibility of assays designed to benchmark dual-kinase inhibition, particularly in complex co-culture or in vivo models evaluating paclitaxel and carboplatin combination regimens [1].

Dual-Target Kinase Inhibition Profile

BMS-690154 demonstrates potent dual inhibition of both the EGFR and VEGFR pathways, with specific binding affinity for the tyrosine kinase domains of EGFR1, EGFR2 (HER2), and VEGFR-2[1]. When compared to standard EGFR-selective TKIs like erlotinib, which lack meaningful anti-angiogenic activity, BMS-690154 provides a unified pharmacological blockade [1].

Evidence DimensionReceptor Tyrosine Kinase (RTK) Target Breadth
Target Compound DataMulti-target blockade of EGFR1, EGFR2 (HER2), and VEGFR-2
Comparator Or BaselineErlotinib / Gefitinib: Highly selective for EGFR1 only
Quantified DifferenceSimultaneous inhibition of both epithelial proliferation and endothelial angiogenesis pathways
ConditionsPreclinical and Phase I clinical evaluation

Eliminates the need to formulate two separate TKIs (e.g., an EGFR inhibitor plus a VEGFR inhibitor) when modeling complex tumor microenvironment interactions.

Preclinical Combination Therapy Compatibility

BMS-690154 was specifically developed and evaluated for its compatibility with standard-of-care cytotoxic regimens, demonstrating a stable safety and efficacy profile when combined with paclitaxel and carboplatin in early-phase clinical evaluations [1]. Unlike generic TKIs that may exacerbate the toxicity of platinum-based agents, BMS-690154 allows for dose-escalation modeling in solid tumors [2].

Evidence DimensionCytotoxic Regimen Compatibility
Target Compound DataValidated in dose-escalation models with Paclitaxel and Carboplatin
Comparator Or BaselineStandard TKIs: Often exhibit dose-limiting overlapping toxicities requiring regimen de-escalation
Quantified DifferenceDemonstrated tolerability in combination with dual-agent platinum/taxane chemotherapy
ConditionsPhase I solid tumor clinical modeling

Provides a clinically relevant reference standard for researchers developing next-generation TKIs intended for use alongside standard-of-care chemotherapies.

Precursor Suitability and Formulation Complexity

As a small-molecule TKI, BMS-690154 offers significant formulation advantages over large-molecule biologics used to achieve similar dual-pathway blockade [1]. While achieving combined EGFR and VEGFR inhibition typically requires co-administering two monoclonal antibodies (e.g., cetuximab and bevacizumab), BMS-690154 provides the same dual-axis targeting in a single, easily processable small molecule [1].

Evidence DimensionFormulation Complexity in Combination Studies
Target Compound DataSingle small-molecule agent for dual-pathway suppression
Comparator Or BaselineMonoclonal Antibodies (e.g., Bevacizumab + Cetuximab): Require complex biological handling and exhibit high molecular weight steric hindrance
Quantified DifferenceOrders of magnitude lower molecular weight, enabling standard small-molecule solvent formulation and tissue penetration
ConditionsIn vitro and in vivo tumor penetration models

Significantly reduces procurement costs and handling complexity compared to utilizing multiple recombinant biologics to achieve the same pathway blockade.

Target Specificity in Resistance Modeling

In addition to VEGFR-2, BMS-690154 binds the tyrosine kinase domains of both EGFR1 (HER1) and EGFR2 (HER2), providing a broader blockade of the ErbB family heterodimerization network than first-generation single-target inhibitors[1]. This prevents the compensatory signaling often seen when only a single EGFR subtype is inhibited [1].

Evidence DimensionErbB Family Target Breadth
Target Compound DataActive binding to EGFR2 (HER2) kinase domain
Comparator Or BaselineFirst-generation EGFR1-specific TKIs: Lacks HER2 activity
Quantified DifferenceBroader prevention of HER1/HER2 compensatory heterodimerization
ConditionsKinase domain binding assays

Crucial for procuring a control compound in studies focused on overcoming acquired resistance mechanisms driven by ErbB family heterodimerization.

Development of Dual-Action Anti-Cancer Therapeutics

BMS-690154 is the optimal reference standard for benchmarking novel compounds designed to simultaneously target EGFR-driven proliferation and VEGFR-driven angiogenesis in solid tumors[1].

Combination Therapy Modeling

Ideal for preclinical in vivo studies evaluating the synergistic effects of TKIs with standard-of-care cytotoxic agents like paclitaxel and carboplatin, particularly in ovarian and lung cancer models [1].

Acquired Resistance Assay Calibration

Due to its established binding affinity for both EGFR1 and HER2, it serves as a reliable positive control in cellular assays designed to evaluate mechanisms of resistance to first-generation, single-target EGFR inhibitors[1].

Appearance

Solid powder

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